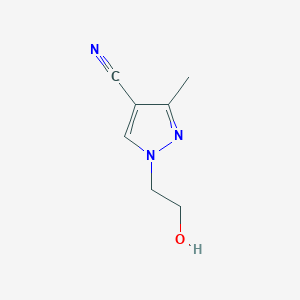
2-cyano-N-(2,6-diethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyano-N-(2,6-diethylphenyl)acetamide” is a chemical compound with the CAS Number: 380190-55-6 . It has a molecular weight of 216.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 179-180 degrees Celsius . It should be stored at room temperature .Scientific Research Applications
Metabolism of Chloroacetamide Herbicides
Alachlor, closely related to 2-cyano-N-(2,6-diethylphenyl)acetamide, undergoes complex metabolic processes. Key steps involve the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), followed by its metabolism to 2,6-diethylaniline (DEA), which is then bioactivated to a DNA-reactive product, potentially contributing to carcinogenicity. This metabolic pathway was studied in liver microsomes of both rats and humans, highlighting interspecies differences and the role of specific cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Biodegradation of Alachlor
Alachlor, structurally related to this compound, is subject to microbial biodegradation in the environment. A study on a specific bacterial strain revealed a novel degradation pathway, where alachlor is initially degraded to 2-chloro-N-(2,6-diethylphenyl)acetamide, and then further metabolized to several intermediates. Understanding this pathway is crucial for assessing the environmental fate of such compounds (Lee & Kim, 2022).
Heterocyclic Synthesis
2-Cyano-N-(4-sulfamoylphenyl)acetamide is explored as a synthon for the synthesis of various heterocyclic compounds. Its reactivity and versatility as a building block for synthesizing polyfunctionalized heterocyclic compounds are highlighted, demonstrating its significance in pharmaceutical and chemical synthesis (Gouda, 2014).
Antitumor Evaluation
The reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with different reagents led to the synthesis of various heterocyclic derivatives. These compounds were tested for their antiproliferative activity against different human cancer cell lines, with several showing significant inhibitory effects. This study underscores the potential of such compounds in antitumor drug development (Shams et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 2-cyano-N-(2,6-diethylphenyl)acetamide interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
2-cyano-N-(2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWRJDYJJKKDEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)

![Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate](/img/structure/B2356793.png)

![Methyl (E)-4-[6-(cyclopropylcarbamoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-oxobut-2-enoate](/img/structure/B2356795.png)

